molecular formula C22H21F3N4O2 B2417968 N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide CAS No. 1797715-75-3

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2417968
CAS RN: 1797715-75-3
M. Wt: 430.431
InChI Key: UYVHCRONJAZCNP-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide” is also known as Fluopyram . It is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases. It also has nematicide activity . It is used to control fungal diseases such as gray mold (Botrytis cinerea), powdery mildew, apple scab, Alternaria, Sclerotinia, and Monilinia .


Molecular Structure Analysis

The molecular structure of Fluopyram is characterized by a pyridin-2-yl group attached to a 4,5,6,7-tetrahydro-1H-indazol-1-yl group via an ethyl linker, and a trifluoromethoxy group attached to a benzamide moiety . The compound has no isomerism and its chemical formula is C₁₆H₁₁ClF₆N₂O .

Scientific Research Applications

Catalysis and Transition Metal Complexes

The pyridine ring in the compound can coordinate with transition metal ions, making it useful in catalysis. Potential applications include:

Organic Synthesis

The compound’s amide functionality allows for diverse synthetic pathways:

Safety And Hazards

Fluopyram has been flagged with a high alert for persistence and high leachability in the environment. It also has a high alert for chronic ecotoxicity in birds. In terms of human health, it has a moderate alert for chronic toxicity in mammals, reproduction/development effects, and neurotoxicity .

properties

IUPAC Name

N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)31-16-10-8-15(9-11-16)21(30)27-13-14-29-19-7-2-1-5-17(19)20(28-29)18-6-3-4-12-26-18/h3-4,6,8-12H,1-2,5,7,13-14H2,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVHCRONJAZCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

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